4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride
Description
Nomenclature and Structural Classification
The compound 4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride represents a highly sophisticated member of the benzonitrile family with complex structural features that require careful nomenclatural consideration. The systematic International Union of Pure and Applied Chemistry name for this compound is 4-({[4-(1-pyrrolidinylmethyl)benzyl]amino}methyl)benzonitrile dihydrochloride, which precisely describes its molecular architecture. The compound carries the Chemical Abstracts Service registry number 1384724-10-0 and is catalogued in the PubChem database as compound identification number 72159340.
The molecular formula of this dihydrochloride salt is C20H25Cl2N3, with a molecular weight of 378.3 grams per mole, indicating the presence of two hydrochloride groups associated with the basic nitrogen atoms in the structure. The parent compound, without the hydrochloride salt form, maintains the molecular formula C20H23N3 and is registered under PubChem compound identification number 47014100. This salt formation significantly influences the compound's physical and chemical properties, particularly its solubility characteristics and stability profiles.
The structural classification of this compound reveals multiple functional group categories that contribute to its chemical behavior. The molecule contains two distinct benzonitrile units, which are aromatic rings bearing cyano functional groups, connected through a complex amino-methyl bridge system. The pyrrolidine ring system, a five-membered saturated nitrogen heterocycle, is attached to one of the benzene rings through a methylene spacer, creating a pyrrolidin-1-ylmethyl substituent pattern that is characteristic of many biologically active compounds.
The InChI (International Chemical Identifier) key for this compound is JMSVESRNJOODIL-UHFFFAOYSA-N, providing a unique digital fingerprint for computational chemistry applications and database searches. The structural complexity is further emphasized by the presence of multiple stereochemical considerations, although the compound appears to lack defined chiral centers that would create enantiomeric forms.
Historical Context and Chemical Development
The development of pyrrolidinyl-containing benzonitrile derivatives represents a significant advancement in medicinal chemistry and pharmaceutical research, with this particular compound emerging from broader investigations into heterocyclic chemistry during the late twentieth and early twenty-first centuries. The historical context of benzonitrile derivatives traces back to fundamental research in aromatic chemistry, where the cyano group was recognized for its electron-withdrawing properties and its potential for further chemical transformation.
The incorporation of pyrrolidine rings into benzonitrile frameworks reflects the evolution of drug design principles that emphasize the importance of three-dimensional molecular architecture in biological activity. Pyrrolidine-containing compounds have been extensively studied due to their presence in numerous natural products and their ability to interact with biological targets through specific conformational arrangements. The synthetic methodology for creating such complex structures has benefited from advances in cross-coupling reactions, nucleophilic substitution strategies, and protecting group chemistry.
Research into compounds of this structural type has been documented in patent literature, indicating their potential commercial and therapeutic significance. The development pathway for this compound likely involved multi-step synthetic sequences that required careful optimization of reaction conditions, purification protocols, and analytical characterization methods.
The creation date of 2013 for the PubChem entry suggests that this specific compound was synthesized and characterized within the past decade, representing relatively recent work in this chemical space. The modification date of 2025 indicates ongoing interest and potential updates to the compound's database information, suggesting continued research activity or commercial development efforts.
Position within Benzonitrile Derivative Family
The benzonitrile derivative family encompasses a broad range of compounds characterized by the presence of a cyano group attached to an aromatic ring system. Within this family, this compound occupies a unique position due to its structural complexity and the presence of multiple functional group elements that distinguish it from simpler family members.
Comparative analysis with other benzonitrile derivatives reveals the progressive increase in molecular complexity that characterizes modern pharmaceutical chemistry. Simple benzonitrile derivatives such as 4-(Aminomethyl)benzonitrile, with molecular formula C8H8N2 and molecular weight 132.16 grams per mole, represent the foundational structures from which more complex derivatives are developed. The compound 4-Cyanobenzylamine, bearing Chemical Abstracts Service number 10406-25-4, exemplifies these simpler family members that serve as building blocks for more sophisticated structures.
Intermediate complexity is demonstrated by compounds such as 4-((Pyrrolidin-1-yl)methyl)benzonitrile, with molecular formula C12H14N2, which introduces the pyrrolidine heterocycle while maintaining a relatively straightforward structural framework. This compound, registered as PubChem compound identification number 4962803, shows how the addition of the pyrrolidine ring system increases both the molecular weight and the potential for biological activity.
The progression toward greater structural complexity is further illustrated by compounds such as 4-[({[3-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile, with molecular formula C20H23N3 and PubChem identification number 56814824. This compound demonstrates the incorporation of additional aromatic rings and amino linkages that characterize the more advanced members of the benzonitrile family.
| Compound Name | Molecular Formula | Molecular Weight | PubChem CID | Structural Complexity |
|---|---|---|---|---|
| 4-(Aminomethyl)benzonitrile | C8H8N2 | 132.16 | 82608 | Simple |
| 4-((Pyrrolidin-1-yl)methyl)benzonitrile | C12H14N2 | 186.25 | 4962803 | Intermediate |
| 4-[({[3-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile | C20H23N3 | 305.4 | 56814824 | Complex |
| This compound | C20H25Cl2N3 | 378.3 | 72159340 | Highly Complex |
Significance in Organic Chemistry Research
The significance of this compound in organic chemistry research extends beyond its individual properties to encompass its role as a representative of advanced synthetic methodology and structure-activity relationship studies. The compound exemplifies the modern approach to drug design that emphasizes the creation of complex three-dimensional structures capable of selective interactions with biological targets.
From a synthetic chemistry perspective, the compound represents a significant achievement in multi-step organic synthesis, requiring the successful execution of multiple bond-forming reactions while maintaining selectivity and yield efficiency. The synthetic route to such compounds typically involves the sequential construction of the pyrrolidine-containing benzyl system, followed by the formation of the amino bridge and the incorporation of the second benzonitrile unit. These synthetic challenges have driven advances in synthetic methodology, including improvements in cross-coupling reactions, nucleophilic substitution protocols, and purification techniques.
The research significance is further enhanced by the compound's potential to serve as a scaffold for structure-activity relationship studies in pharmaceutical development. The presence of multiple sites for structural modification, including the pyrrolidine ring, the amino bridge, and the benzonitrile units, provides numerous opportunities for systematic variation to optimize biological activity and selectivity profiles. This characteristic makes the compound valuable for medicinal chemistry research aimed at developing new therapeutic agents.
The computational chemistry aspects of this compound also contribute to its research significance, as its complex structure provides opportunities for advanced molecular modeling studies, conformational analysis, and structure-based drug design applications. The availability of crystallographic data and computational models enables researchers to understand the three-dimensional arrangement of atoms and predict potential binding interactions with biological targets.
The compound's entry into commercial chemical catalogues, such as those maintained by Sigma-Aldrich and other suppliers, indicates its recognition as a valuable research tool and potential lead compound for pharmaceutical development. The availability of high-purity samples enables researchers worldwide to conduct biological assays, synthetic studies, and mechanistic investigations that contribute to the broader understanding of pyrrolidinyl-benzonitrile chemistry.
Related Pyrrolidinyl-Containing Compounds
The family of pyrrolidinyl-containing compounds related to this compound encompasses a diverse array of structures that share the common feature of pyrrolidine ring incorporation into aromatic frameworks. These related compounds provide important context for understanding the structural and functional characteristics that define this chemical family.
The compound 3-(Pyrrolidin-1-ylmethyl)benzonitrile, bearing Chemical Abstracts Service number 321198-27-0 and molecular formula C12H14N2, represents a positional isomer that differs in the location of the pyrrolidinylmethyl substituent on the benzonitrile ring. This structural variation, moving from the para position to the meta position, can significantly influence the compound's physical properties, chemical reactivity, and potential biological activity. The compound demonstrates a molecular weight of 186.25 grams per mole and maintains the same molecular formula as the simpler 4-((Pyrrolidin-1-yl)methyl)benzonitrile derivative.
Another significant related compound is 2-(Pyrrolidin-1-ylmethyl)benzonitrile, which features the pyrrolidinylmethyl group in the ortho position relative to the cyano group. This compound, with Chemical Abstracts Service number 135277-07-5 and molecular formula C12H14N2, illustrates how positional isomerism can create distinct chemical entities with potentially different properties and applications. The ortho positioning creates unique steric and electronic environments that influence both the compound's synthesis and its subsequent chemical behavior.
The more complex derivative 4-[({[3-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile, registered as PubChem compound identification number 56814824, demonstrates the extension of pyrrolidinyl-containing structures to include additional aromatic rings and amino linkages. With molecular formula C20H23N3 and molecular weight 305.4 grams per mole, this compound shares significant structural similarity with the target compound while differing in the positioning of the pyrrolidinylmethyl group on the phenyl ring.
The compound 3-(pyrrolidin-3-yl)benzonitrile hydrochloride represents a different approach to pyrrolidine incorporation, where the pyrrolidine ring is directly attached to the benzonitrile system through a carbon-carbon bond rather than through a methylene bridge. This structural difference, reflected in the molecular formula C11H12N2, creates distinct conformational and electronic properties that influence the compound's behavior in chemical and biological systems.
| Related Compound | CAS Number | Molecular Formula | Key Structural Feature |
|---|---|---|---|
| 3-(Pyrrolidin-1-ylmethyl)benzonitrile | 321198-27-0 | C12H14N2 | Meta-positioned pyrrolidinylmethyl |
| 2-(Pyrrolidin-1-ylmethyl)benzonitrile | 135277-07-5 | C12H14N2 | Ortho-positioned pyrrolidinylmethyl |
| 4-((Pyrrolidin-1-yl)methyl)benzonitrile | 78064-96-7 | C12H14N2 | Para-positioned pyrrolidinylmethyl |
| 3-(pyrrolidin-3-yl)benzonitrile hydrochloride | - | C11H12N2 | Direct pyrrolidine attachment |
The synthesis of these related compounds often employs similar methodological approaches, including reductive amination reactions, nucleophilic substitution processes, and cyclization strategies that create the pyrrolidine ring system. The synthetic accessibility of these compounds has facilitated extensive structure-activity relationship studies that have identified key structural features responsible for biological activity and selectivity.
The conformational analysis of pyrrolidinyl-containing compounds reveals the importance of the pyrrolidine ring's puckering and its influence on the overall molecular geometry. The five-membered ring adopts envelope or half-chair conformations that can significantly impact the spatial arrangement of substituents and the compound's ability to interact with biological targets. These conformational considerations are particularly important for compounds intended for pharmaceutical applications, where precise three-dimensional structure is crucial for activity and selectivity.
Properties
IUPAC Name |
4-[[[4-(pyrrolidin-1-ylmethyl)phenyl]methylamino]methyl]benzonitrile;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3.2ClH/c21-13-17-3-5-18(6-4-17)14-22-15-19-7-9-20(10-8-19)16-23-11-1-2-12-23;;/h3-10,22H,1-2,11-12,14-16H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSVESRNJOODIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)CNCC3=CC=C(C=C3)C#N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride involves several steps. One common synthetic route includes the reaction of 4-(pyrrolidin-1-ylmethyl)benzylamine with benzonitrile under specific reaction conditions . The reaction typically requires the use of a base such as potassium carbonate and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The product is then purified and converted to its dihydrochloride salt form .
Chemical Reactions Analysis
4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Chemical Properties and Structure
The compound is classified under the category of 1,3-isoquinolinediones , which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 426.3 g/mol. Its structure includes a pyrrolidine moiety, which is significant for its biological interactions.
Histone Acetyltransferase Inhibition
One of the primary applications of this compound is its role as a selective inhibitor of histone acetyltransferases (HATs) . HATs are enzymes that play a crucial role in the regulation of gene expression through the acetylation of histone proteins. Inhibition of HATs can lead to altered gene expression patterns, making this compound a candidate for cancer therapy and other diseases characterized by dysregulated gene expression.
Case Study: Cancer Therapeutics
Research indicates that compounds similar to 4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride have shown promise in preclinical models for treating various cancers by inducing apoptosis in cancer cells through HAT inhibition .
Neurotransmitter Receptor Modulation
The compound also exhibits potential as a modulator of neurotransmitter receptors , particularly the histamine H3 receptor. This receptor plays a significant role in regulating neurotransmitter release and is implicated in various neurological disorders.
Table 2: Neurotransmitter Receptor Interactions
| Receptor Type | Interaction Type | Potential Impact |
|---|---|---|
| Histamine H3 | Antagonist | Increased neurotransmitter release |
| Dopamine D2 | Partial Agonist | Modulation of dopaminergic activity |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicology profile of this compound is essential for its development as a therapeutic agent. Preliminary studies suggest favorable absorption characteristics and low toxicity levels, although comprehensive studies are still required to confirm these findings.
Table 3: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Human Intestinal Absorption | High (0.9635) |
| Blood-Brain Barrier Penetration | Moderate (0.8871) |
| CYP450 Interaction | Substrate for CYP450 3A4 |
Mechanism of Action
The mechanism of action of 4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride involves its interaction with specific molecular targets. The compound binds to androgen receptors, modulating their activity and influencing the expression of target genes. This interaction leads to various biological effects, including the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Key Observations:
Molecular Weight and Solubility: The primary compound’s higher molecular weight (~371.39 g/mol) suggests lower membrane permeability compared to smaller analogs like 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (236.14 g/mol). 2-[(4-Hydroxypiperidin-1-yl)methyl]benzonitrile lacks a salt form, which may limit its utility in aqueous systems despite a polar hydroxypiperidine group .
Functional Group Impact: Benzonitrile vs. Pyridine: The primary compound’s benzonitrile group is more electron-withdrawing than the pyridine in 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride, possibly enhancing stability against enzymatic degradation . Pyrrolidine vs.
Biological Activity
4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride, a compound with diverse biological activities, has garnered attention in pharmacological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies and available data.
- Molecular Formula : C20H23N3.2ClH
- Molecular Weight : 426.306 g/mol
- CAS Number : 135583-03-8
- IUPAC Name : 4-({[4-(1-pyrrolidinylmethyl)benzyl]amino}methyl)benzonitrile dihydrochloride
The compound's biological activity can primarily be attributed to its interaction with various molecular targets, including:
- Neuroprotective Effects : Research indicates that similar pyrrolidine derivatives exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. For instance, compounds that act on the TAAR1 pathway have shown promise in preventing neurotoxicity induced by kainic acid in rat models .
- Anticancer Activity : The compound has been investigated for its potential anticancer effects. Studies have demonstrated that related pyrrolidine derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth through mechanisms such as cell cycle arrest and enhanced apoptosis signaling pathways .
- Cholinesterase Inhibition : Certain derivatives have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. This inhibition can lead to increased levels of acetylcholine, enhancing cognitive function .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound and its derivatives:
Case Studies
Several case studies highlight the efficacy of pyrrolidine derivatives:
- Neuroprotection Study : A study using organotypic hippocampal slices showed that a related compound significantly reduced cell death induced by T1AM, suggesting a protective role against excitotoxicity .
- Cancer Research : In vitro studies demonstrated that specific pyrrolidine derivatives exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .
- Alzheimer's Disease Models : Compounds with similar structures were shown to inhibit cholinesterases effectively, leading to improved cognitive outcomes in animal models of Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for 4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, intermediates like 4-(pyrrolidin-1-ylmethyl)benzylamine may react with activated nitrile-bearing aromatic aldehydes under acidic conditions, followed by dihydrochloride salt formation. Key factors include solvent polarity (e.g., DMF or THF), temperature control (60–80°C), and catalytic agents (e.g., NaBH4 for reduction). Purification often involves recrystallization from ethanol/water mixtures .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Characterization typically combines 1H/13C NMR (to confirm pyrrolidine and benzonitrile moieties), FT-IR (for nitrile C≡N stretching at ~2200 cm⁻¹), and mass spectrometry (to verify molecular ion peaks). Crystallography or HPLC purity analysis (>95%) is recommended for confirming salt formation and excluding byproducts like unreacted amines or hydrolyzed nitriles .
Advanced Research Questions
Q. How do environmental factors (pH, temperature) influence the stability of this dihydrochloride salt?
- Methodological Answer : Stability studies under varying pH (1–9) and temperatures (4–40°C) are critical. For example:
| Condition | Stability Outcome |
|---|---|
| pH < 3 | Salt dissociation; free base formation |
| pH 7–9 | Nitrile hydrolysis to carboxylic acid |
| >40°C | Degradation via pyrrolidine ring opening |
| Use accelerated stability testing (ICH guidelines) with periodic HPLC monitoring. Buffered solutions (e.g., phosphate buffer) and inert atmospheres (N2) mitigate oxidation . |
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from impurities (e.g., residual solvents) or assay conditions. Steps include:
- Repurification : Column chromatography (silica gel, eluent: CH2Cl2/MeOH) to remove trace impurities.
- Dose-response curves : Test multiple concentrations (nM–μM) across cell lines (e.g., HEK293 vs. HeLa) to account for receptor heterogeneity.
- Control experiments : Use selective inhibitors (e.g., receptor antagonists) to confirm target specificity. Cross-reference with analogs (e.g., piperidine derivatives in ) to validate structure-activity relationships .
Q. How can computational modeling optimize the design of derivatives with enhanced receptor affinity?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to predict binding poses with receptors (e.g., GPCRs or kinases). Focus on the pyrrolidine moiety’s conformational flexibility and benzonitrile’s π-π stacking.
- QSAR analysis : Corporate parameters like logP, polar surface area, and H-bond donors to refine solubility/bioavailability.
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify persistent interactions .
Data Contradiction Analysis
Q. Why might NMR spectra show unexpected peaks during characterization?
- Methodological Answer : Anomalies often stem from:
- Solvent adducts : Use deuterated solvents (e.g., DMSO-d6) and ensure complete solvent removal.
- Tautomerism : Check for equilibrium between amine and imine forms (common in dihydrochloride salts).
- Impurity profiling : Compare with reference spectra of intermediates (e.g., ’s IR/NMR data for analogous naphthofuran derivatives). LC-MS/MS can identify low-abundance contaminants .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating this compound’s enzyme inhibition potential?
- Methodological Answer :
- Kinase assays : Use ADP-Glo™ or fluorescence polarization to measure IC50 against kinases (e.g., EGFR or JAK2).
- CYP450 inhibition : Screen with human liver microsomes and LC-MS to assess metabolic interference.
- Cellular cytotoxicity : MTT assays in primary vs. cancer cells to determine selectivity indices. Include positive controls (e.g., staurosporine) and validate with siRNA knockdowns .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
